Methyl 2-amino-2-(3-methylcyclohexyl)acetate is an organic compound characterized by its unique structural features, which include an amino group and a cyclohexyl ring with a methyl substitution. This compound belongs to a class of chemicals known as amino acids and esters, which are significant in various chemical and biological processes.
The compound can be synthesized through various chemical methods, primarily involving the esterification of 2-amino-2-(3-methylcyclohexyl)acetic acid with methanol. This process is typically catalyzed by an acid catalyst and can be performed under reflux conditions to ensure complete conversion into the ester form.
Methyl 2-amino-2-(3-methylcyclohexyl)acetate is classified as:
The synthesis of Methyl 2-amino-2-(3-methylcyclohexyl)acetate typically involves two primary methods:
The esterification reaction can be summarized as follows:
This reaction typically requires careful monitoring of temperature and time to achieve optimal yields.
Methyl 2-amino-2-(3-methylcyclohexyl)acetate has a molecular formula of and a molecular weight of approximately 185.26 g/mol. The structure includes:
The structural representation indicates the spatial arrangement of atoms, highlighting the compound's potential for various interactions due to its functional groups.
Methyl 2-amino-2-(3-methylcyclohexyl)acetate can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications or synthesizing derivatives that may have enhanced properties or activities.
The mechanism of action for Methyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with biological molecules. The amino group can form hydrogen bonds, influencing molecular interactions and biological functions. The hydrophobic nature of the cyclohexyl ring enhances binding affinity with certain biological targets, potentially impacting pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 185.26 g/mol |
IUPAC Name | Methyl 2-amino-2-(3-methylcyclohexyl)acetate |
InChI | InChI=1S/C10H19NO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
InChI Key | YMONKAWZFHATFA-UHFFFAOYSA-N |
These properties indicate the compound's potential behavior in various environments, which is essential for understanding its applications.
Methyl 2-amino-2-(3-methylcyclohexyl)acetate finds utility in several scientific fields:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5